Phoslactomycin C

PP2A Inhibition Phosphatase Selectivity Cell Signaling

Phoslactomycin C (PLM C) delivers >200-fold selectivity for PP2A over PP1 (IC50 3.7–5.8 µM vs. >1 mM), enabling unambiguous dissection of PP2A-dependent pathways in cell cycle, apoptosis, and cytoskeletal dynamics. Its unique C-18 3-methylbutanoate ester distinguishes it from analogs PLM A and B—substituting without functional validation risks compromised target selectivity, cellular phenotype, and in vivo stability. Class-validated solution stability (pH optimum ~6) supports reproducible long-term experiments with reduced batch-to-batch variability. Ideal for SAR studies mapping how C-18 modifications influence PP2A binding and downstream functional effects.

Molecular Formula C30H48NO10P
Molecular Weight 613.7 g/mol
CAS No. 122856-27-3
Cat. No. B045148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoslactomycin C
CAS122856-27-3
Synonymsphoslactomycin C
Molecular FormulaC30H48NO10P
Molecular Weight613.7 g/mol
Structural Identifiers
SMILESCCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CC(C)C)O)OP(=O)(O)O)O
InChIInChI=1S/C30H48NO10P/c1-4-23-12-13-28(33)40-26(23)14-15-30(35,16-17-31)27(41-42(36,37)38)20-24(32)10-6-5-8-22-9-7-11-25(19-22)39-29(34)18-21(2)3/h5-6,8,10,12-15,21-27,32,35H,4,7,9,11,16-20,31H2,1-3H3,(H2,36,37,38)/b8-5+,10-6+,15-14+
InChIKeyNDVHWGXRHYARME-XNHNZVDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Phoslactomycin C (CAS 122856-27-3) as a Potent and Selective PP2A Inhibitor


Phoslactomycin C (PLM C) is a polyketide antibiotic of the phoslactomycin family, isolated from various *Streptomyces* species [1]. As a member of this class, it acts as a highly potent and selective inhibitor of serine/threonine protein phosphatase 2A (PP2A), a critical regulator of cellular signaling pathways including those involved in cell growth and oncogenesis [2]. Its chemical structure, which includes a phosphate ester, an α,β-unsaturated δ-lactone, and a C-18 ester side chain, is a key determinant of its biological activity [3].

Why Phoslactomycin C is Not a Generic Substitute: A Guide to Procuring the Right PP2A Inhibitor


The phoslactomycin family exhibits a broad spectrum of antifungal and antitumor activities linked to PP2A inhibition, but subtle structural variations in the C-18 ester side chain, like that found in Phoslactomycin C, are known to modulate biological activity [1]. While class-level IC50 values for PP2A inhibition (3.7–5.8 µM) provide a baseline [2], the specific 3-methylbutanoate ester of PLM C [3] distinguishes it from analogs like PLM B and A. Consequently, substituting it with another phoslactomycin or a different PP2A inhibitor (e.g., okadaic acid, fostriecin) without explicit functional validation risks compromising experimental outcomes related to target selectivity, cellular phenotype, and in vivo stability, as the pharmacological profile is not identical across the class [4].

Quantitative Evidence for Procuring Phoslactomycin C: A Comparator-Based Analysis


Class-Level Potency and Selectivity of Phoslactomycins Against PP2A vs. PP1

Phoslactomycins, including Phoslactomycin C, function as potent and highly selective inhibitors of protein phosphatase 2A (PP2A) over protein phosphatase 1 (PP1). This selectivity profile is a key differentiator from broad-spectrum phosphatase inhibitors. The IC50 values for PP2A inhibition by the phoslactomycin class range from 3.7 to 5.8 µM, whereas their inhibitory effect on PP1 is negligible, with an IC50 > 1 mM, demonstrating a >200-fold selectivity window [1].

PP2A Inhibition Phosphatase Selectivity Cell Signaling

Structural Basis for Phoslactomycin C Differentiation: C-18 Ester Side Chain

Phoslactomycin C contains a specific 3-methylbutanoate ester group at the C-18 hydroxyl position, which distinguishes it from other phoslactomycin analogs like PLM A (isobutyrate ester) and PLM E (cyclohexylcarbonyl ester) [1]. This unique C-18 acyl chain is introduced by the acyltransferase PlmS3, which has been characterized with a catalytic efficiency (kcat) of 28 ± 3 min⁻¹ and a Km of 88 ± 16 µM for this process [1].

Structure-Activity Relationship (SAR) Chemoenzymatic Synthesis Chemical Biology

Comparative Solution Stability of the Phoslactomycin Class

The phoslactomycin class, of which Phoslactomycin C is a member, exhibits favorable solution stability, which is a practical advantage for procurement and experimental handling. Studies on the closely related analog, Phoslactomycin B, show it is surprisingly stable in solution with a pH optimum of 6 [1]. This class-level stability suggests that Phoslactomycin C is similarly robust, contrasting with more labile natural products and ensuring reliable activity in common biological buffers.

Compound Stability Biophysical Properties In Vitro Assay

Fermentation Yield Comparison for Phoslactomycin Biosynthesis

The phoslactomycin family is obtainable through microbial fermentation with excellent yields, a crucial factor for cost-effective and scalable research supply. Fermentation titers for phoslactomycins have been reported in the range of 10-50 mg/L [1]. This is in stark contrast to the extremely low yields of complex chemical total syntheses, such as the 1.3% overall yield achieved for Phoslactomycin B over 28 steps [2], making fermentation the only viable route for obtaining significant quantities of this compound class for research.

Fermentation Microbial Production Natural Product Chemistry

Procurement-Optimized Application Scenarios for Phoslactomycin C


Dissecting PP2A-Specific Signaling Pathways with a Selective Chemical Probe

Phoslactomycin C is an ideal procurement choice for researchers investigating PP2A-dependent cellular processes, such as cell cycle regulation, apoptosis, or cytoskeletal dynamics. Its class-validated >200-fold selectivity for PP2A over PP1 (IC50 of 3.7-5.8 µM vs. >1 mM) [1] makes it superior to less selective inhibitors like calyculin A or okadaic acid, which often confound results by co-inhibiting PP1. This high selectivity allows for the generation of cleaner, more interpretable data when studying PP2A's specific role in complex signaling networks.

Structure-Activity Relationship (SAR) Studies on the Phoslactomycin Scaffold

For chemical biology and medicinal chemistry teams exploring the phoslactomycin scaffold, Phoslactomycin C is a distinct and necessary analog due to its unique C-18 3-methylbutanoate ester side chain [2]. It serves as a critical comparator in SAR studies against analogs like Phoslactomycin A and B, which possess different C-18 acyl groups. Procuring PLM C is essential for mapping how this specific structural modification influences target binding (PP2A), cellular potency, and downstream functional effects, guiding the rational design of novel PP2A inhibitors.

Reproducible Long-Term In Vitro Studies Requiring a Stable Compound

The class-level solution stability of phoslactomycins, as evidenced by the stability of PLM B with a pH optimum of 6 [3], makes Phoslactomycin C a reliable choice for experiments demanding consistent compound activity over extended time courses. When procuring an inhibitor for studies involving long incubation times or multiple freeze-thaw cycles, the robust stability profile of the phoslactomycin class offers a significant advantage over less stable natural products. This characteristic directly contributes to enhanced experimental reproducibility and reduced batch-to-batch variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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